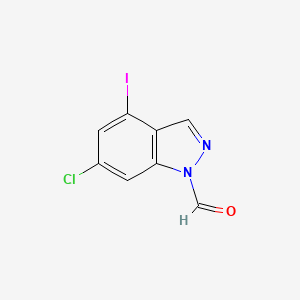

6-Chloro-4-iodo-1H-indazolecarbaldehyde

Description

6-Chloro-4-iodo-1H-indazolecarbaldehyde is a halogenated indazole derivative featuring a carbaldehyde functional group at position 1, a chlorine substituent at position 6, and an iodine atom at position 3. The presence of halogens (Cl and I) enhances electrophilic character, influencing interactions in catalytic or biological systems, while the aldehyde group enables nucleophilic additions or condensations for further derivatization .

Properties

IUPAC Name |

6-chloro-4-iodoindazole-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O/c9-5-1-7(10)6-3-11-12(4-13)8(6)2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRQXINHZPKUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N(N=C2)C=O)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Chloro-4-iodo-1H-indazolecarbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the iodination of 6-chloroindazole followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for iodination, followed by a formylation reaction using reagents like Vilsmeier-Haack reagent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chloro-4-iodo-1H-indazolecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 6-chloro-4-iodo-1H-indazolecarboxylic acid, while reduction yields 6-chloro-4-iodo-1H-indazolemethanol.

Scientific Research Applications

6-Chloro-4-iodo-1H-indazolecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodo-1H-indazolecarbaldehyde involves its interaction with specific molecular targets. The indazole core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Core Scaffold Variations: Indazole vs. Indole Derivatives

A key distinction lies in the heterocyclic core. For example, 5-Chloro-1H-indole-3-carbaldehyde (CAS: N/A) replaces indazole’s fused pyrazole ring with an indole system, reducing nitrogen content and altering electron distribution. Indazole’s dual nitrogen atoms enhance hydrogen-bonding capacity and metabolic stability compared to indoles, which are more prone to oxidation .

Substituent Positioning and Electronic Effects

- 1H-Indole-4-carbaldehyde (CAS: 1074-86-8): The aldehyde at position 4 on an indole core results in distinct electronic effects. Indole’s electron-rich π-system contrasts with indazole’s balanced aromaticity, affecting solubility (e.g., LogP: 1.76 for indole-4-carbaldehyde vs. estimated ~2.1 for the target compound due to iodine’s hydrophobicity) .

Halogenation Patterns

- Iodine at position 3 versus 4 may alter steric interactions in binding pockets .

- 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone : Chlorine at position 5 and a hydrazone side chain modify solubility (lower LogP due to polar groups) and metal-chelating capacity, diverging from the target’s aldehyde-driven reactivity .

Physicochemical Properties and Reactivity

Table 1: Key Properties of Selected Compounds

| Compound Name | Core Structure | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| 6-Chloro-4-iodo-1H-indazolecarbaldehyde | Indazole | 308.52 | ~2.1 | Cl (C6), I (C4), CHO |

| 1H-Indole-4-carbaldehyde | Indole | 145.16 | 1.76 | CHO (C4) |

| 5-Chloro-1H-indole-3-carbaldehyde | Indole | 179.61 | 2.34 | Cl (C5), CHO (C3) |

| 6-Chloro-3-iodo-4-nitro-1H-indazole | Indazole | 354.47 | ~2.8 | Cl (C6), I (C3), NO₂ |

Data inferred from structural analogs and computational models .

Solubility and Stability

- The iodine atom in this compound reduces aqueous solubility compared to non-halogenated analogs but improves stability against nucleophilic attack due to steric shielding.

- Indole-4-carbaldehyde’s lower molecular weight and absence of heavy halogens enhance solubility in polar solvents (e.g., ethanol, methanol) .

Q & A

Discrepancies in biological activity between batches: Root-cause investigation

- Methodological Answer : Conduct stability studies (TGA/DSC) to assess thermal degradation. Compare LC-MS profiles for oxidative byproducts (e.g., carboxylic acid derivatives). Test batches in parallel assays (e.g., cell viability) with positive controls. Implement QC protocols (e.g., elemental analysis) for batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.